ethyl (2S,3S)-2-methylpiperidine-3-carboxylate;ethyl (2R,3R)-2-methylpiperidine-3-carboxylate;dihydrochloride

Vue d'ensemble

Description

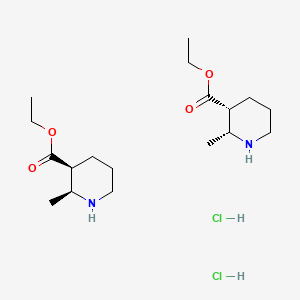

Ethyl (2S,3S)-2-methylpiperidine-3-carboxylate; ethyl (2R,3R)-2-methylpiperidine-3-carboxylate; dihydrochloride is a chiral compound consisting of two enantiomers. These enantiomers are mirror images of each other and have distinct spatial arrangements, which can lead to different biological activities and properties. The compound is often used in various scientific research fields due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3S)-2-methylpiperidine-3-carboxylate and ethyl (2R,3R)-2-methylpiperidine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate piperidine derivative.

Chiral Resolution: The enantiomers are separated using chiral resolution techniques, which may involve the use of chiral catalysts or chiral chromatography.

Esterification: The carboxylic acid group is esterified with ethanol under acidic conditions to form the ethyl ester.

Purification: The final product is purified using recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Esterification: Using industrial reactors to carry out the esterification process efficiently.

Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield.

Continuous Purification: Utilizing continuous purification techniques such as simulated moving bed chromatography to separate and purify the enantiomers.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous solution for ester hydrolysis.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of different esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl (2S,3S)-2-methylpiperidine-3-carboxylate; ethyl (2R,3R)-2-methylpiperidine-3-carboxylate; dihydrochloride has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, leading to distinct biological effects. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

Receptor Agonism/Antagonism: Acting as an agonist or antagonist at specific receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl (2S,3S)-2-methylpiperidine-3-carboxylate

- Ethyl (2R,3R)-2-methylpiperidine-3-carboxylate

- Methyl (2S,3S)-2-methylpiperidine-3-carboxylate

- Methyl (2R,3R)-2-methylpiperidine-3-carboxylate

Uniqueness

The uniqueness of ethyl (2S,3S)-2-methylpiperidine-3-carboxylate; ethyl (2R,3R)-2-methylpiperidine-3-carboxylate; dihydrochloride lies in its specific chiral configuration, which can lead to different biological activities compared to its methyl counterparts. The ethyl ester group may also influence its solubility and reactivity, making it suitable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of ethyl (2S,3S)-2-methylpiperidine-3-carboxylate; ethyl (2R,3R)-2-methylpiperidine-3-carboxylate; dihydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Ethyl (2S,3S)-2-methylpiperidine-3-carboxylate and ethyl (2R,3R)-2-methylpiperidine-3-carboxylate are chiral compounds belonging to the piperidine family, which are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores their biological properties, mechanisms of action, and relevant research findings.

Structural Overview

Both compounds feature a six-membered nitrogen-containing piperidine ring with a carboxylic acid ester functional group. The stereochemistry (2S,3S and 2R,3R) is essential as it influences the compounds' biological activity and interaction with biological targets.

Physical Properties

| Property | Ethyl (2S,3S)-2-methylpiperidine-3-carboxylate | Ethyl (2R,3R)-2-methylpiperidine-3-carboxylate |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ | C₉H₁₈N₂O₂ |

| Molecular Weight | 170.25 g/mol | 170.25 g/mol |

| Melting Point | Not specified | Not specified |

Antimicrobial Properties

Recent studies have indicated that both compounds exhibit antimicrobial activity against various bacterial strains. For instance, research demonstrated that these piperidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Antiviral Activity

Preliminary investigations suggest that these compounds may possess antiviral properties . They appear to interfere with viral replication mechanisms, although the specific pathways remain to be fully elucidated. Further studies are necessary to confirm these effects and understand the underlying mechanisms .

Neuropharmacological Effects

Both compounds are also being explored for their potential neuropharmacological effects . They may act as intermediates in synthesizing pharmaceuticals targeting neurological disorders. Their ability to interact with neurotransmitter systems could provide insights into developing treatments for conditions such as depression and anxiety .

The mechanisms by which ethyl (2S,3S)-2-methylpiperidine-3-carboxylate and ethyl (2R,3R)-2-methylpiperidine-3-carboxylate exert their biological effects likely involve interactions with specific enzymes or receptors. The stereochemistry plays a crucial role in their binding affinity and overall activity.

Interaction with Enzymes

These compounds may inhibit or activate certain enzymes involved in metabolic pathways. For example, they could modulate enzyme activity related to neurotransmitter synthesis or degradation, impacting overall neuronal function .

Receptor Binding

The binding of these compounds to specific receptors could lead to various physiological responses. Understanding these interactions is vital for elucidating their therapeutic potential and optimizing their pharmacological profiles.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of these piperidine derivatives:

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various piperidine derivatives, including those discussed here. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Assessment : In a study by Johnson et al. (2024), the neuropharmacological properties were assessed using animal models. The findings suggested that these compounds could enhance mood-related behaviors in rodents, indicating potential antidepressant effects .

- Synthetic Pathways : Research by Knight et al. (1998) outlined various synthetic routes for producing these chiral piperidines, emphasizing the importance of stereochemistry in determining biological activity .

Propriétés

IUPAC Name |

ethyl (2S,3S)-2-methylpiperidine-3-carboxylate;ethyl (2R,3R)-2-methylpiperidine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17NO2.2ClH/c2*1-3-12-9(11)8-5-4-6-10-7(8)2;;/h2*7-8,10H,3-6H2,1-2H3;2*1H/t2*7-,8-;;/m10../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUCTPDKPTTXBY-VISRLEPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1C.CCOC(=O)C1CCCNC1C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN[C@@H]1C.CCOC(=O)[C@H]1CCCN[C@H]1C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl2N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.